BF-168
Overview
Description
BF-168 is a styrylbenzoxazole derivative known for its potent ability to selectively recognize senile plaques and neurofibrillary tangles in the brain, which are hallmarks of Alzheimer’s disease . It is a candidate probe for positron emission tomography (PET) imaging and has shown high affinity for amyloid-beta plaques, specifically binding to Aβ1-42 with a dissociation constant (K_i) of 6.4 nanomolar .
Preparation Methods
BF-168 is synthesized through a series of organic reactions involving styrylbenzoxazole as the core structure. The synthetic route typically involves the following steps:
Formation of the styrylbenzoxazole core: This involves the condensation of benzoxazole with a styryl group under acidic or basic conditions.
Functionalization: Introduction of functional groups such as fluorine and methoxy groups to enhance binding affinity and selectivity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity (99.39%).
Chemical Reactions Analysis
BF-168 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its binding properties.
Substitution: Halogenation or other substitution reactions can introduce different functional groups, affecting its chemical behavior and binding affinity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BF-168 has several scientific research applications:
Chemistry: Used as a probe in chemical studies to understand the binding properties and interactions with amyloid-beta plaques.
Biology: Employed in biological research to study the distribution and accumulation of amyloid-beta plaques in Alzheimer’s disease models.
Medicine: Utilized in medical research for the development of diagnostic tools for Alzheimer’s disease through PET imaging.
Mechanism of Action
BF-168 exerts its effects by selectively binding to amyloid-beta plaques in the brain. The molecular target is the amyloid-beta peptide, specifically the Aβ1-42 form. The binding occurs through interactions between the styrylbenzoxazole core and the beta-sheet structure of the amyloid-beta plaques. This selective binding allows for the visualization of plaques using PET imaging, aiding in the diagnosis and study of Alzheimer’s disease .
Comparison with Similar Compounds
BF-168 is unique in its high affinity and selectivity for amyloid-beta plaques compared to other similar compounds. Some similar compounds include:
BF-170: Selectively binds to neurofibrillary tangles rather than amyloid-beta plaques.
BF-187: Dual-target probe that binds to both senile plaques and neurofibrillary tangles.
BF-188: Dual-target probe that stains senile plaques and neurofibrillary tangles in different colors.
This compound stands out due to its specific recognition of amyloid-beta plaques, making it a valuable tool for Alzheimer’s disease research and diagnosis.
Properties
IUPAC Name |
4-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-20-14-5-2-13(3-6-14)4-9-18-21-16-8-7-15(22-11-10-19)12-17(16)23-18/h2-9,12,20H,10-11H2,1H3/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPWUDGNYOGQR-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634911-47-0 | |
Record name | 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634911470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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